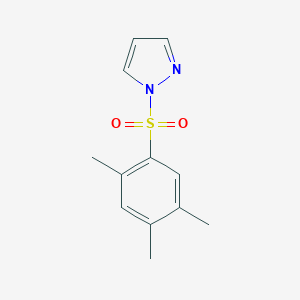

1-((2,4,5-trimethylphenyl)sulfonyl)-1H-pyrazole

Description

Propriétés

IUPAC Name |

1-(2,4,5-trimethylphenyl)sulfonylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-9-7-11(3)12(8-10(9)2)17(15,16)14-6-4-5-13-14/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJLIXBOHUHSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N2C=CC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-((2,4,5-trimethylphenyl)sulfonyl)-1H-pyrazole typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

1-((2,4,5-Trimethylphenyl)sulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfinyl derivatives.

Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonothioate derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired reaction pathway and product formation.

Applications De Recherche Scientifique

Antagonism of Cannabinoid Receptors

One of the most notable applications of 1-((2,4,5-trimethylphenyl)sulfonyl)-1H-pyrazole derivatives is their role as antagonists of the cannabinoid CB1 receptor. Studies reveal that compounds with similar structures exhibit potent antagonistic activity against this receptor, suggesting their potential in treating obesity and other metabolic disorders . The combination of these compounds with lipase inhibitors has been proposed for enhanced therapeutic efficacy in juvenile patients suffering from drug-induced obesity .

Antiviral Properties

Recent investigations into sulfonyl-containing compounds have highlighted their antiviral properties. For instance, derivatives exhibiting similar structures to this compound have shown promising activity against viruses such as the West Nile virus and tick-borne encephalitis virus . The effectiveness of these compounds can be attributed to their ability to inhibit viral replication and interfere with viral protein functions.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives possess a broad spectrum of biological activities, including antimicrobial properties. Compounds structurally related to this compound have been synthesized and tested against various bacterial strains such as E. coli and S. aureus. Some derivatives showed significant antibacterial activity, indicating their potential as new antimicrobial agents .

Neuroprotective Effects

The neuroprotective effects of pyrazole derivatives have also been explored in the context of neurodegenerative diseases. The ability of these compounds to modulate cannabinoid receptor activity suggests they may be useful in treating conditions like Alzheimer’s disease and Parkinson's disease by alleviating neuroinflammation and promoting neuronal health .

Synthetic Approaches

The synthesis of this compound involves several methodologies that enhance its bioactivity. Researchers have focused on optimizing reaction conditions to improve yield and selectivity for specific biological targets . Structural variations, including modifications to the sulfonyl group or the pyrazole moiety itself, have been shown to significantly impact the pharmacological profile of these compounds.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 1-((2,4,5-trimethylphenyl)sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Selected Pyrazole Sulfonates

Key Observations :

- Steric and Electronic Effects : The 2,4,5-trimethylphenyl group in the target compound introduces significant steric hindrance compared to simpler aryl groups (e.g., 4-methylphenyl in ). The methyl substituents are electron-donating, contrasting with the electron-withdrawing iodine in or trifluoromethoxy in .

- Ring Saturation : Unlike dihydro-pyrazole derivatives (e.g., ), the target compound’s pyrazole ring is fully unsaturated, likely enhancing aromaticity and stability.

Key Observations :

- Sulfonylation : The target compound likely follows a similar route to , involving reaction of pyrazole with 2,4,5-trimethylbenzenesulfonyl chloride. Steric hindrance from trimethyl groups may necessitate elevated temperatures or prolonged reaction times.

- Catalytic Systems : Copper catalysis (e.g., ) is effective for aryl coupling but less relevant for direct sulfonylation.

Physicochemical and Functional Properties

Table 3: Comparative Properties

Key Observations :

- Acidity : The target compound’s sulfonyl group may confer mild acidity (similar to ), but the electron-donating trimethylphenyl group could mitigate this compared to nitroimidazoles.

- Thermal Stability : Trimethyl groups likely enhance thermal stability compared to nitro-substituted analogs (e.g., ), which decompose explosively.

Key Observations :

Activité Biologique

1-((2,4,5-trimethylphenyl)sulfonyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by a pyrazole core substituted with a sulfonyl group attached to a 2,4,5-trimethylphenyl moiety. The synthesis of such compounds typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds followed by sulfonation. This structural configuration is key to its biological properties.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives can exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations around 10 µM when compared to standard drugs like dexamethasone . This suggests a potential therapeutic application in treating inflammatory diseases.

2. Antiproliferative Activity

The antiproliferative effects of pyrazole derivatives have been extensively studied. A notable finding indicates that certain pyrazole-4-sulfonamide derivatives displayed significant activity against U937 cancer cells, with an IC50 value indicating effective inhibition without cytotoxicity . The mechanism often involves the induction of apoptosis in cancer cells, which is crucial for cancer therapy.

3. Antimicrobial Activity

The antimicrobial properties of similar pyrazole compounds have also been highlighted. Studies show that these compounds can effectively inhibit various bacterial strains and fungi, suggesting their potential as broad-spectrum antimicrobial agents . For example, one study reported promising results against Bacillus subtilis and E. coli at concentrations as low as 40 µg/mL .

Table 1: Summary of Biological Activities

| Biological Activity | IC50/Effectiveness | Reference |

|---|---|---|

| Anti-inflammatory | TNF-α: 85% inhibition at 10 µM | |

| Antiproliferative | U937 cells: Non-cytotoxic | |

| Antimicrobial | Effective against E. coli |

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

- Inhibition of Pro-inflammatory Cytokines: The compound may inhibit the signaling pathways leading to the production of pro-inflammatory cytokines.

- Induction of Apoptosis: In cancer cells, it appears to trigger apoptotic pathways, thus inhibiting cell proliferation.

- Antimicrobial Mechanisms: The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Q & A

Q. How is 1-((2,4,5-trimethylphenyl)sulfonyl)-1H-pyrazole synthesized, and what methodological considerations ensure high yield and purity?

The synthesis typically involves sulfonylation of the pyrazole core using 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions. A common approach includes dissolving the pyrazole precursor in a polar aprotic solvent (e.g., dichloromethane or THF) with a base like triethylamine to deprotonate the pyrazole nitrogen. The reaction is conducted at 0–25°C for 12–24 hours. Post-reaction, the product is isolated via aqueous workup (e.g., washing with NaHCO₃) and purified via column chromatography. Key considerations include stoichiometric control of the sulfonyl chloride, inert atmosphere to prevent side reactions, and monitoring via TLC or HPLC to ensure purity (>95%) .

Q. What spectroscopic and crystallographic techniques are employed to confirm the structure of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm sulfonyl group integration. The deshielded proton adjacent to the sulfonyl group typically appears at δ 8.2–8.5 ppm.

- X-Ray Crystallography : Single-crystal analysis (e.g., orthorhombic Pca2₁ space group) reveals bond lengths (e.g., S–O ~1.43 Å) and dihedral angles between the sulfonylphenyl and pyrazole rings, confirming planarity deviations (<0.1 Å) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How does the sulfonyl group in this compound influence its electronic properties and reactivity in cross-coupling reactions?

The sulfonyl group is strongly electron-withdrawing, reducing electron density on the pyrazole ring and directing electrophilic substitution to the less hindered positions. Computational studies (e.g., DFT) show a lowered LUMO energy (−2.1 eV), enhancing reactivity in Suzuki-Miyaura couplings. Experimental validation involves coupling with boronic acids (e.g., aryl/heteroaryl) using Pd(PPh₃)₄/K₂CO₃ in dioxane/water (80°C, 12h). Yields correlate with steric effects from the trimethylphenyl group, which can hinder transmetallation steps .

Q. What are the challenges in achieving regioselective functionalization of the pyrazole ring in this compound, and how can they be addressed?

Regioselectivity is complicated by the symmetry of the pyrazole and competing nucleophilic sites. Strategies include:

- Directed ortho-Metalation : Using LiTMP to deprotonate the C3 position, followed by quenching with electrophiles (e.g., aldehydes).

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the C4 position, leveraging the sulfonyl group’s directing effect. Reaction conditions (e.g., CuSO₄/NaAsc in THF/H₂O, 50°C) yield triazole hybrids with >60% regioselectivity .

Q. Can computational methods (e.g., DFT) predict the interaction of this compound with biological targets, and what validation is required?

Density-functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) model binding affinities to targets like cyclooxygenase-2 (COX-2). The sulfonyl group’s electrostatic potential maps show strong hydrogen-bonding with Arg120/Arg513 residues. Validation requires:

Q. How do steric effects from the 2,4,5-trimethylphenyl group impact the compound’s ability to act as a ligand in catalytic systems?

The bulky trimethylphenyl group creates a steric shield, limiting coordination geometry in metal complexes. For example, in Pd-catalyzed C–N coupling, the ligand’s hindered rotation reduces catalytic turnover (TOF <50 h⁻¹ vs. >200 h⁻¹ for less bulky analogs). X-ray crystallography of Pd(II) complexes reveals distorted square-planar geometries with Pd–N bond elongation (2.05 Å vs. 1.98 Å in unsubstituted analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.